molecular formula C13H13N3OS B2842696 Quinoxalin-2-yl(thiomorpholino)methanone CAS No. 2320376-13-2

Quinoxalin-2-yl(thiomorpholino)methanone

Cat. No. B2842696
CAS RN: 2320376-13-2
M. Wt: 259.33
InChI Key: QAVZRUAJSAZGEL-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are a class of compounds that have attracted significant interest due to their diverse biological activities and chemical properties . They are often synthesized by cyclocondensation .


Molecular Structure Analysis

Quinoxaline derivatives typically have a donor-acceptor architecture, which is confirmed by their typical electronic spectra with inbuilt intramolecular charge transfer (ICT) .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .


Physical And Chemical Properties Analysis

Quinoxaline derivatives exhibit diverse physical and chemical properties. For example, they can fluoresce in the blue-orange region on excitation at their ICT maxima in various solvents . They also possess relatively low lying LUMO comparable to reported n-type/electron-transporting materials .

Scientific Research Applications

Fluorescent Dyes for Optoelectronics

Quinoxalin-2-yl(thiomorpholino)methanone derivatives have been synthesized and studied as fluorescent dyes. These dyes exhibit typical electronic spectra with inbuilt intramolecular charge transfer (ICT) . In various solvents and neat solid films, they fluoresce in the blue-orange region upon excitation at their ICT maxima. Additionally, some of these dyes show aggregation-induced emission (AIE) behavior, making them promising candidates for optoelectronic applications .

Chemo/Biosensors

Given their fluorescence behavior, these compounds could be integrated into chemo/biosensor platforms. Their ability to emit in solid/aggregate states (avoiding aggregation-caused quenching) is advantageous for real-world applications.

Future Directions

Quinoxaline derivatives have promising applications in materials science and medicinal chemistry . Future research may focus on the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts, asymmetric synthesis, and other areas .

properties

IUPAC Name

quinoxalin-2-yl(thiomorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)12-9-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZRUAJSAZGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-2-yl(thiomorpholino)methanone

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